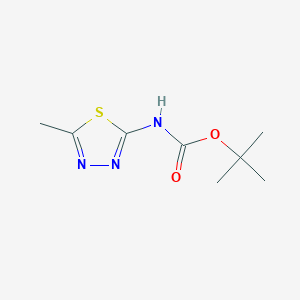
2-(BOC-Amino)-5-methyl-1,3,4-thiadiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole is a chemical compound that features a tert-butoxycarbonyl (BOC) protected amino group attached to a thiadiazole ring. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom, which imparts unique chemical properties to the compound.
Wissenschaftliche Forschungsanwendungen
2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for creating new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
Target of Action
The primary target of 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole is the amine functional group in various organic compounds . This compound is used to introduce the amine functional group for the surface functionalization of cross-linked polymer films .
Mode of Action
2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole interacts with its targets through a process known as Boc-protection . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The biochemical pathways affected by 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole involve the synthesis of bifunctional azobenzene glycoconjugates . This compound is a bifunctional cross-linker that can be used in the synthesis of these glycoconjugates .
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole typically involves the protection of an amino group with a BOC group followed by the formation of the thiadiazole ring. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The BOC-protected amino group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced derivatives of the thiadiazole ring.
Substitution: Substituted derivatives with new functional groups attached to the amino group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(BOC-Amino)-1,3,4-thiadiazole: Similar structure but without the methyl group.
5-methyl-1,3,4-thiadiazole-2-amine: Similar structure but without the BOC protection.
2-(BOC-Amino)-5-ethyl-1,3,4-thiadiazole: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-(BOC-Amino)-5-methyl-1,3,4-thiadiazole is unique due to the presence of both the BOC-protected amino group and the methyl group on the thiadiazole ring. This combination imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications .
Eigenschaften
IUPAC Name |
tert-butyl N-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-5-10-11-6(14-5)9-7(12)13-8(2,3)4/h1-4H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKXAVGKVIJBBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(Thiophen-2-yl)methyl]-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea](/img/structure/B2596613.png)
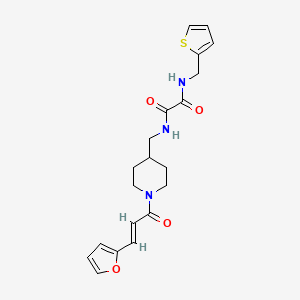
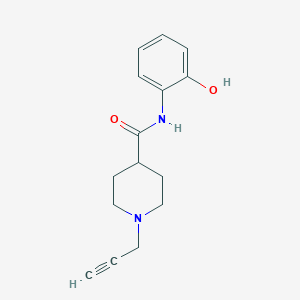
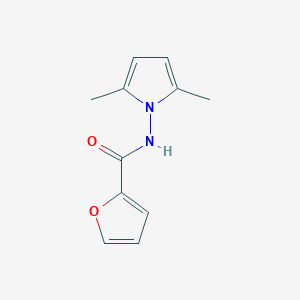
![N-{3-[1-(2-ethylbutanoyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2596619.png)
![(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B2596620.png)
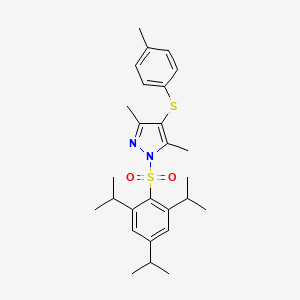


![2,5-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2596626.png)
![(4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine](/img/structure/B2596627.png)
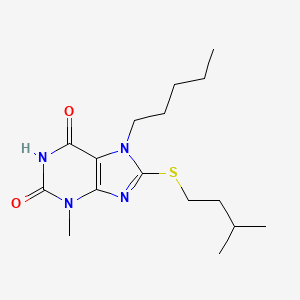
![2-Chloro-N-[3-methyl-1-(pyridin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B2596631.png)

